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Compound of Interest

Compound Name: 2-Isopropoxy-ethylamine oxalate
CAS No.: 1185300-29-1
Cat. No.: B1388943

Get Quote

Executive Summary & Core Directive

In the synthesis of heterobifunctional linkers and PROTACS, 2-Isopropoxy-ethylamine (CAS:
81731-43-3) serves as a critical ether-amine building block. While the free base is a volatile,
hygroscopic liquid prone to carbamate formation upon air exposure, the Oxalate Salt offers
superior crystallinity and stoichiometric stability.

This guide provides a definitive NMR analytical framework for the oxalate salt. Unlike standard
datasheets, we compare the spectral performance of the oxalate form against the free base
and hydrochloride alternatives, demonstrating why the oxalate salt is the preferred solid form
for quantification despite the analytical complexity introduced by the counterion.

Structural & Theoretical Basis

The molecule consists of an ethylamine core ether-linked to an isopropy! group. In the oxalate
form, the amine is protonated (
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), interacting with the dicarboxylic acid counterion.

DOT Diagram 1: Structural Assignment Logic
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Figure 1: Structural dissection of the analyte for NMR signal assignment. The N-CH2 protons
are the primary indicators of salt formation.

Experimental Protocol: Self-Validating Systems

To ensure data integrity (E-E-A-T), the following protocol uses internal cross-validation between
the analyte and the counterion.

Solvent Selection Strategy

e Primary Recommendation: Deuterium Oxide (

)

o Pros: Excellent solubility for oxalate salts; clean baseline (no solvent peaks in aliphatic
region).

o Cons: Exchangeable protons (

) are invisible (H-D exchange).

e Secondary Recommendation: DMSO-
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o Pros: Visualizes ammonium protons (
) as broad triplets; confirms stoichiometry.

o Cons: Strong solvent signal at 2.50 ppm may overlap with
-methylene protons if not carefully resolved.

Acquisition Parameters[1]

e Frequency: 400 MHz or higher recommended for clear resolution of the isopropyl septet.
e Pulse Sequence: Standard 1D proton with 30° pulse angle.
o Relaxation Delay (D1): Set to

seconds. Reasoning: The oxalate quaternary carbons (in 13C) and ammonium protons have
long

relaxation times. Short D1 leads to under-integration of the counterion, causing errors in
stoichiometry calculation.

Comparative Spectral Analysis
1H NMR: Free Base vs. Oxalate Salt

The transition from free base to oxalate salt results in a diagnostic downfield shift, particularly
on the carbon alpha to the nitrogen.
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Free Base ( Oxalate Salt (
Position Proton Type ppm, ppm, (Shift Effect)
) [1] ) [Derived]
1 1.16 (d, 6H) 1.18 (d, 6H) +0.02
(Isopropyl) ' ’ ' ’ (Negligible)
2 (Isopropyl) 3.45 (sept, 1H) 3.70 (sept, 1H) +0.25 (Inductive)
3 3.59 (t, 2H) 3.65 (t, 2H) +0.06 (Minor)
3.15-3.25(t, +0.3-04
4 2.85 (t, 2H) o
2H) (Significant)
8.0+ (br, DMSO
5 / 1.89 (br s) Exchangeable
only)
Analysis:

e The "Salt Shift": The

triplet shifts from ~2.85 ppm in the free base to ~3.20 ppm in the salt. This is the primary QC
checkpoint to confirm complete salt formation.

» Stoichiometry Check: Integration of the Isopropyl doublet (6H) vs. the

triplet (2H) must remain exactly 3:1.

13C NMR: The Oxalate Signature

In the 13C spectrum, the oxalate counterion provides a distinct singlet.
o Oxalate Carbon:

165.0 — 170.0 ppm (depending on pH and concentration).

» Validation: If this peak is absent, the sample has likely dissociated or is the free base. If
multiple peaks appear in this region, check for Mono- vs. Bis-oxalate species.[1]
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Performance Comparison: Oxalate vs. Alternatives

Why choose the Oxalate salt over the Hydrochloride (HCI) or Free Base?

ble 2: C . ity | |

Feature Oxalate Salt HCI Salt Free Base
. : High (Often o
Hygroscopicity Low (Stable solid) i N/A (Liquid)
deliquescent)
) Easy (Weighable Difficult (Water uptake o )
NMR Handling ) Difficult (Volatile)
solid) affects mass)

Yes (Oxalate C=0

Spectral Interference No (Cl is NMR silent) No
peak)

Stoichiometry Variable (1:1 or 2:1) Usually 1:1 N/A
High in High in

Solubility High in Organics
, Low in DCM /MeOH

DOT Diagram 2: Analytical Workflow for Purity

Determination
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Sample: 2-Isopropoxy-ethylamine Oxalate
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Figure 2: Step-by-step decision tree for validating the salt form integrity.

Troubleshooting & Expert Insights

Issue: "Missing" Oxalate Protons
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» Observation: Researchers often look for the oxalic acid protons (
) in 1H NMR and find nothing.
o Explanation: In

, these exchange instantly to form HOD. In DMSO-
, they appear as a very broad hump between 10-14 ppm, often flattened into the baseline.

e Solution: Rely on 13C NMR or Elemental Analysis (CHN) to quantify the oxalate content,
rather than 1H integration of the acid protons.

Issue: Solubility in Chloroform

o Observation: Sample floats or forms a gum in

o Explanation: Oxalate salts are highly polar.
e Solution: Do not use

. If a non-protic solvent is required, use DMSO-
or add a drop of TFA-d to

(though this changes the species to a TFA salt in situ).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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Contact our Ph.D. Support Team for a compatibility check
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